molecular formula C21H19N3O6 B14935255 N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B14935255
M. Wt: 409.4 g/mol
InChI Key: UECRRYLFMNGHRB-UHFFFAOYSA-N
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Description

The compound N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a structurally complex molecule featuring a pyridazinone core substituted with a 3,4-dimethoxyphenyl group and linked via an acetamide bridge to a 1,3-benzodioxol-5-yl (piperonyl) moiety. This hybrid structure combines pharmacophores associated with diverse biological activities, including anti-inflammatory, neuroprotective, or enzyme-modulating effects, as inferred from structurally related compounds in the literature . Its synthesis likely involves multi-step reactions, such as nucleophilic substitution or coupling strategies, akin to methods used for analogous pyridazinone-acetamide derivatives .

Properties

Molecular Formula

C21H19N3O6

Molecular Weight

409.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C21H19N3O6/c1-27-16-6-3-13(9-18(16)28-2)15-5-8-21(26)24(23-15)11-20(25)22-14-4-7-17-19(10-14)30-12-29-17/h3-10H,11-12H2,1-2H3,(H,22,25)

InChI Key

UECRRYLFMNGHRB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and dimethoxyphenyl intermediates, followed by their coupling with a pyridazinone derivative. Common reagents used in these reactions include acetic anhydride, sodium hydride, and various catalysts to facilitate the coupling and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity.

    Substitution: Commonly involves replacing one functional group with another to modify the compound’s properties.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations

The table below compares the target compound with structurally related analogs:

Compound Name Core Structure Key Substituents Molecular Weight Notes Reference
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetamide (8a) Pyridazinone-acetamide 4-Bromophenyl, methylthiobenzyl ~447.3 Lower yield (10%); halogen enhances lipophilicity
N-(4-Iodophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetamide (8b) Pyridazinone-acetamide 4-Iodophenyl, methylthiobenzyl ~494.3 Higher molecular weight vs. 8a
N-(1,3-Benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (Target) Pyridazinone-acetamide 3,4-Dimethoxyphenyl, 1,3-benzodioxol ~423.4 (est.) Methoxy groups may improve solubility vs. halogens
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethyl ~313.4 Simpler structure; lacks pyridazinone

Key Observations :

  • The 1,3-benzodioxol-5-yl moiety may confer greater metabolic stability relative to benzothiazole-based acetamides (e.g., EP3348550A1 derivatives) due to reduced susceptibility to oxidative metabolism .
Heterocyclic Core Modifications
  • Pyridazinone vs.
  • Thioamide vs. Acetamide : Thioamide derivatives (e.g., compound 9 in ) show reduced hydrogen-bonding capacity but increased lipophilicity, which may affect membrane permeability .
Pharmacological Implications
  • The target compound’s dual methoxy and benzodioxole groups may synergistically enhance binding to serotonin or dopamine receptors, as seen in related piperonyl-containing drugs .
  • Pyridazinone-based analogs (e.g., ) demonstrate anti-inflammatory activity, suggesting the target compound could share similar mechanisms via cyclooxygenase (COX) or phosphodiesterase (PDE) inhibition .

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C23H21N2O7C_{23}H_{21}N_{2}O_{7} with a molecular weight of approximately 425.43 g/mol. The compound features a complex structure that includes a benzodioxole moiety and a pyridazine derivative, which may contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated that benzodioxole derivatives exhibit significant anticancer properties. In particular, derivatives similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of similar benzodioxole derivatives on HeLa, Caco-2, and HepB3 cancer cell lines. The results indicated that the compounds exhibited varying degrees of cytotoxicity with IC50 values ranging from 3.94 mM to 9.12 mM. Notably, the compound with the benzodioxole structure demonstrated lower IC50 values compared to standard chemotherapeutic agents like Doxorubicin, indicating a promising anticancer potential .

CompoundCell LineIC50 (mM)
2aHepB33.94
2bHeLa9.12
DoxorubicinHepB35.00

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. The DPPH assay was utilized to measure the free radical scavenging activity of the compound.

Results from Antioxidant Studies

In vitro assays revealed that the compound exhibited significant antioxidant activity compared to Trolox, a well-known antioxidant standard. The results indicated that the compound could effectively neutralize free radicals, thereby suggesting its potential use in preventing oxidative stress-related diseases .

The proposed mechanism of action for the anticancer activity involves the inhibition of cell cycle progression and induction of apoptosis in cancer cells. Flow cytometry analysis showed that treatment with the compound led to significant changes in cell cycle distribution, particularly in the G2-M phase .

Q & A

Q. What are the established synthetic routes for N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide?

Methodological Answer: The compound is typically synthesized via condensation reactions between pyridazinone derivatives and substituted acetamide precursors. Key steps include:

  • Step 1: Preparation of the pyridazinone core through cyclization of hydrazine derivatives with diketones under acidic conditions .
  • Step 2: Functionalization of the benzodioxole moiety using nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Step 3: Final coupling of the pyridazinone and benzodioxole-acetamide fragments via a peptide-like bond formation, often using carbodiimide crosslinkers (e.g., EDC or DCC) .
    Critical Note: Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .

Q. How is the compound characterized spectroscopically?

Methodological Answer: Structural validation employs a multi-technique approach:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 3.8–4.2 ppm (methoxy groups), and δ 2.5–3.0 ppm (acetamide methylene) confirm substituent integration .
    • ¹³C NMR: Resonances at ~170 ppm (carbonyl carbons) and 100–150 ppm (aromatic carbons) .
  • IR Spectroscopy: Bands at ~1650 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C of benzodioxole) .
  • Mass Spectrometry: ESI-MS shows [M+H]⁺ ion matching the molecular weight (e.g., m/z 435.3 for C₂₂H₂₁N₃O₆) .

Q. Table 1: Key Spectroscopic Data

TechniqueKey SignalsReference
¹H NMRδ 6.9 (d, J=8.4 Hz, 2H, aromatic)
¹³C NMRδ 169.8 (C=O)
IR1652 cm⁻¹ (amide C=O)

Q. What solubility properties and stability considerations are critical for experimental design?

Methodological Answer:

  • Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Adjusting pH (e.g., using 0.1M HCl or NaOH) can enhance solubility for biological assays .
  • Stability:
    • Degrades under prolonged UV light exposure; store in amber vials at -20°C .
    • Avoid strong oxidizing agents to prevent decomposition of the benzodioxole ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., antioxidant vs. antimicrobial effects)?

Methodological Answer: Discrepancies often arise from assay conditions. To address this:

  • Standardize Assays: Use validated protocols (e.g., DPPH for antioxidants and broth microdilution for antimicrobial activity ).
  • Control Variables: Ensure consistent solvent (e.g., DMSO concentration ≤1% v/v), pH, and temperature.
  • Mechanistic Studies: Employ molecular docking to identify binding targets (e.g., DNA intercalation vs. enzyme inhibition) and validate via mutagenesis .

Q. What strategies optimize reaction yields during large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in pyridazinone functionalization .
  • Solvent Optimization: Use DMF/H₂O (9:1) for higher yields in condensation steps .
  • Process Analytics: Monitor reaction progress via inline FTIR or HPLC to identify bottlenecks (e.g., intermediate hydrolysis) .

Q. Table 2: Yield Optimization Parameters

ParameterOptimal ConditionYield Increase
CatalystPd(OAc)₂ (5 mol%)15–20%
SolventDMF/H₂O (9:1)12%
Temperature80°C10%

Q. How can computational modeling predict the compound’s reactivity and biological targets?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyridazinone ring’s electron-deficient nature explains its DNA intercalation potential .
  • Molecular Dynamics (MD): Simulate binding to enzymes (e.g., cyclooxygenase-2) to guide structure-activity relationship (SAR) studies .

Q. What crystallographic techniques confirm the compound’s solid-state structure?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): Resolve bond lengths and angles (e.g., C=O bond at 1.23 Å) .
  • Powder XRD: Compare experimental and simulated patterns to detect polymorphs .

Q. Table 3: Crystallographic Data

ParameterValueReference
Space GroupP2₁/c
Unit Cell Dimensionsa=8.12 Å, b=10.54 Å, c=14.23 Å

Q. Key Considerations for Data Contradictions

  • Batch Variability: Characterize impurities via LC-MS; residual solvents (e.g., DMF) may inhibit biological activity .
  • Biological Assay Interference: The benzodioxole moiety can autofluoresce, confounding fluorescence-based assays .

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